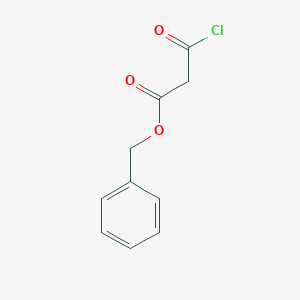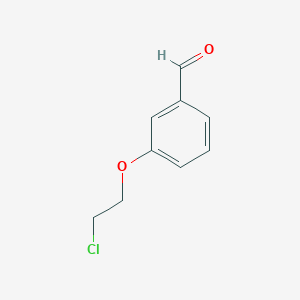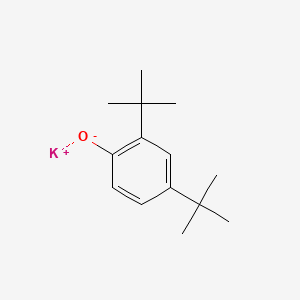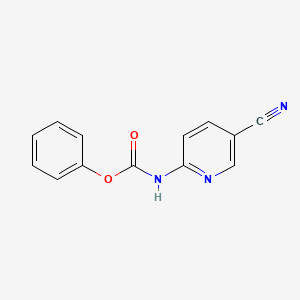
4-bromo-N,N,2-triethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N,N,2-triethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the fourth position and an ethyl group at the second position on the phenyl ring, along with a diethylamine group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N,2-triethylaniline typically involves the reaction of 4-bromo-2-ethylaniline with diethylamine. One common method includes the use of sodium hydride as a base to deprotonate the amine group, followed by the addition of diethylamine to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N,N,2-triethylaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids derived from the ethyl group.
Reduction: Cyclohexyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-bromo-N,N,2-triethylaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-N,N,2-triethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. Additionally, the aromatic ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloro-2-ethylphenyl)diethylamine: Similar structure but with a chlorine atom instead of bromine.
(4-Bromo-2-methylphenyl)diethylamine: Similar structure but with a methyl group instead of an ethyl group.
(4-Bromo-2-ethylphenyl)methylamine: Similar structure but with a methylamine group instead of diethylamine.
Uniqueness
4-bromo-N,N,2-triethylaniline is unique due to the combination of its bromine and ethyl substituents, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H18BrN |
|---|---|
Peso molecular |
256.18 g/mol |
Nombre IUPAC |
4-bromo-N,N,2-triethylaniline |
InChI |
InChI=1S/C12H18BrN/c1-4-10-9-11(13)7-8-12(10)14(5-2)6-3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
KRMXDCZSRUIPRP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)Br)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[tert-Butyl(dimethyl)silyl]-3-methylpyrrolidin-2-one](/img/structure/B8693892.png)



![Methyl 7-{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}heptanoate](/img/structure/B8693918.png)
![2-Chlorofuro[3,2-d]pyrimidin-4-amine](/img/structure/B8693922.png)





